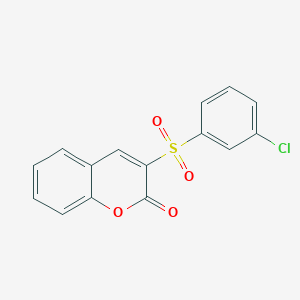

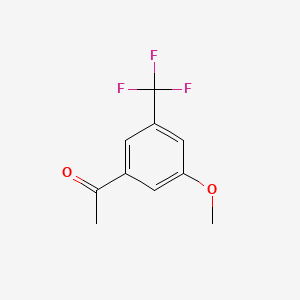

![molecular formula C19H12N4O3S2 B2877714 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 477486-59-2](/img/structure/B2877714.png)

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is a compound that has been studied in the context of its potential applications . It is related to the benzo[d]thiazol-2-yl family of compounds, which have been explored for their excited state behaviors .

Synthesis Analysis

The synthesis of related compounds involves the creation of novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones . The exact synthesis process for “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in the context of their excited state behaviors . Solvent-polarity-related photo-induced hydrogen bonding effects have been observed .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly in the context of their inhibitory action on HIV-1 RT . The most active compounds exhibited better inhibitory action than the reference compound, nevirapine .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science Applications

The compound has been explored in the synthesis of novel materials and heterocyclic compounds, demonstrating its versatility in organic synthesis and material science. For instance, the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in esters of amino-acrylic acid, showcasing the compound's role in generating novel organic structures with potential applications in materials science and pharmaceuticals (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, the synthesis of N-substituted derivatives of triazole-thiones from acrylonitrile and acrylamide underscores the compound's utility in creating materials with unique properties, such as enhanced thermal stability and potentially novel electronic characteristics (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).

Bioactive Molecule Development

The compound serves as a precursor or a component in the synthesis of bioactive molecules, including those with antimicrobial properties and potential anticancer activities. For example, the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, incorporating various substituted rings, demonstrated the potential for developing novel anticancer agents. These compounds showed significant potency against human cancer cell lines, indicating the compound's relevance in medicinal chemistry and drug development (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Environmental and Sensor Applications

Additionally, the compound and its derivatives have been investigated for environmental sensing applications, particularly in the detection of cyanide in aqueous media. The synthesized compounds demonstrated sensitivity and selectivity for cyanide over other anions, showcasing their potential as environmental sensors (Elsafy, Al-Easa, & Hijji, 2018).

Wirkmechanismus

Target of Action

Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as cysteine .

Mode of Action

The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing cysteine over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that the compound may interact with cysteine, leading to a significant increase in fluorescence.

Result of Action

The compound’s interaction with cysteine results in a significant increase in fluorescence . This property has been utilized for imaging cysteine in HepG2 cells and zebrafish , suggesting potential applications in biological imaging and diagnostics.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSPIGMPZORCKO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

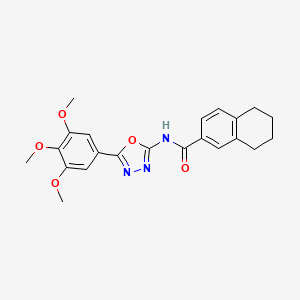

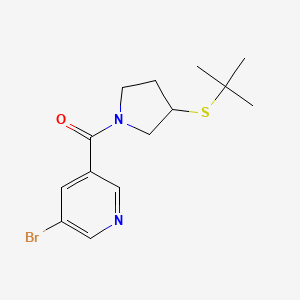

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

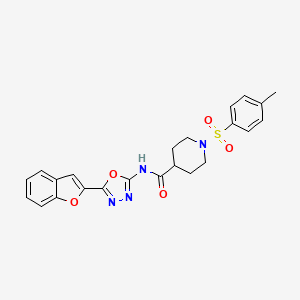

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

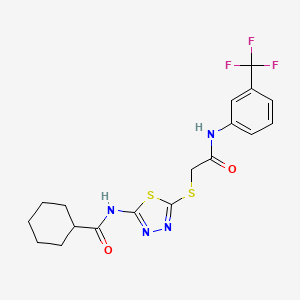

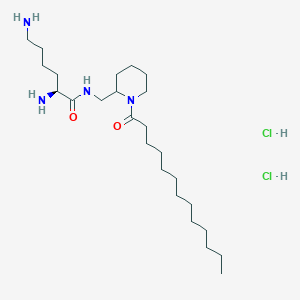

![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)

![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)

![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)